molecular formula C8H7F3S B1588578 4-Trifluoromethyl thioanisole CAS No. 329-14-6

4-Trifluoromethyl thioanisole

Cat. No. B1588578
CAS RN: 329-14-6
M. Wt: 192.2 g/mol
InChI Key: VYGXLDXWNLTGIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Trifluoromethyl thioanisole is an organic compound with the CAS Number: 329-14-6 . It has a molecular weight of 192.2 and is considered an important organic intermediate . It can be used in various fields such as agrochemical, pharmaceutical, and dyestuff .


Molecular Structure Analysis

The IUPAC name for 4-Trifluoromethyl thioanisole is 1-(methylsulfanyl)-4-(trifluoromethyl)benzene . The InChI Code is 1S/C8H7F3S/c1-12-7-4-2-6(3-5-7)8(9,10)11/h2-5H,1H3 .

It should be stored at a temperature between 2-8°C . More specific physical and chemical properties were not available in the retrieved data.

Scientific Research Applications

1. Agrochemical and Pharmaceutical Industries

  • Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
  • Methods : The synthesis and applications of TFMP and its derivatives are used in these industries. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
  • Results : Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

2. Antifungal Activity

  • Application : Salicylanilides and their esters with 4-(Trifluoromethyl)benzoic acid have shown antifungal activity .
  • Methods : In this study, the synthesis and analytical data of eighteen salicylanilide esters with 4-(Trifluoromethyl)benzoic acid are presented. They were assayed in vitro as potential antimycotic agents against eight fungal strains .

3. Synthesis of Trifluoromethyl-Containing Compounds

  • Application : Trifluoroacetimidoyl halides are considered potent trifluoromethyl synthons to construct a wide variety of trifluoromethyl-containing compounds and trifluoromethyl-substituted N-heterocycles .
  • Methods : The preparation of fluorine-containing compounds has attracted considerable attention due to the important applications of their related chemicals . The synthetic applications of trifluoroacetimidoyl halides are summarized in the review .
  • Results : These compounds have found extensive applications in the fields of organic synthesis, pharmaceuticals, agrochemicals, and materials science .

4. Synthesis of Trifluoromethyl-Containing Compounds

  • Application : Trifluoroacetimidoyl halides are considered potent trifluoromethyl synthons to construct a wide variety of trifluoromethyl-containing compounds and trifluoromethyl-substituted N-heterocycles .
  • Methods : The preparation of fluorine-containing compounds has attracted considerable attention due to the important applications of their related chemicals . The synthetic applications of trifluoroacetimidoyl halides are summarized in the review .
  • Results : These compounds have found extensive applications in the fields of organic synthesis, pharmaceuticals, agrochemicals, and materials science .

Safety And Hazards

The safety information for 4-Trifluoromethyl thioanisole indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 4-Trifluoromethyl thioanisole are not mentioned in the retrieved data, it’s worth noting that the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in trifluoromethylpyridines (TFMP) derivatives suggest that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

1-methylsulfanyl-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3S/c1-12-7-4-2-6(3-5-7)8(9,10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGXLDXWNLTGIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450843
Record name 4-Trifluoromethyl thioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Trifluoromethyl thioanisole

CAS RN

329-14-6
Record name 4-Trifluoromethyl thioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Trifluoromethyl thioanisole
Reactant of Route 2
Reactant of Route 2
4-Trifluoromethyl thioanisole
Reactant of Route 3
Reactant of Route 3
4-Trifluoromethyl thioanisole
Reactant of Route 4
Reactant of Route 4
4-Trifluoromethyl thioanisole
Reactant of Route 5
Reactant of Route 5
4-Trifluoromethyl thioanisole
Reactant of Route 6
Reactant of Route 6
4-Trifluoromethyl thioanisole

Citations

For This Compound
4
Citations
P Boehm, P Müller, P Finkelstein… - Journal of the …, 2022 - ACS Publications
Functional group metathesis is an emerging field in organic chemistry with promising synthetic applications. However, no complete mechanistic studies of these reactions have been …
Number of citations: 19 pubs.acs.org
S Hendrix, P Schroeder, E Keunen, C Huber… - Advances in botanical …, 2017 - Elsevier
… The fluorodifen metabolite 2-nitro-4-trifluoromethyl-thiophenol was rapidly converted to the corresponding 2-nitro-4-trifluoromethyl-thioanisole, a volatile end product of the degradation …
Number of citations: 24 www.sciencedirect.com
G Bertoli - 2022 - scholar.archive.org
1 Abstract In this work, projects from the fields of transition-metal catalysed CH functionalisations for the formation of CC bonds and novel sustainable strategies for the synthesis of …
Number of citations: 5 scholar.archive.org
M Májek - 2016 - epub.uni-regensburg.de
Aim of this thesis is the use of photo-redox catalysis for the activation of Ar-X bonds, and development of new synthetic methods based on this approach. In the beginning, the evolution …
Number of citations: 3 epub.uni-regensburg.de

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.